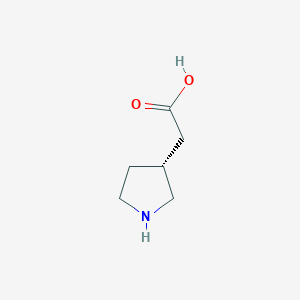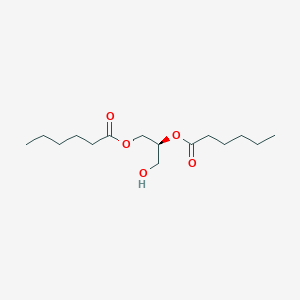
(R)-3-Pyrrolidineacetic acid
描述
®-3-Pyrrolidineacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Pyrrolidineacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods: In industrial settings, the production of ®-3-Pyrrolidineacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the process.
化学反应分析
Types of Reactions: ®-3-Pyrrolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
®-3-Pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-3-Pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Proline: An amino acid with a similar pyrrolidine ring structure.
Pyrrolidine: A simpler compound without the acetic acid moiety.
4-Hydroxyproline: A hydroxylated derivative of proline.
Uniqueness: ®-3-Pyrrolidineacetic acid is unique due to its specific combination of the pyrrolidine ring and acetic acid group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and research.
属性
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENRUZPZZFMCA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (R)-3-Pyrrolidineacetic Acid described in these papers?
A1: The research highlights the synthesis of this compound through a novel method utilizing Mn(III)-mediated cyclization of a chiral N-Crotyl Methoxycarbonylacetamide [, ]. This method offers an alternative route to access this important chiral building block. Additionally, another paper explores the synthesis of both (S)- and this compound through diastereomerically pure pyrrolidin-2-ones achieved via intramolecular Michael reaction [, ]. This approach provides versatility in obtaining both enantiomers, valuable for various applications.
Q2: What further research could be conducted based on the findings presented in these papers?
A2: Future research could focus on optimizing the Mn(III)-mediated cyclization reaction for improved yield and scalability [, ]. Investigating the substrate scope and limitations of this method with different N-substituted methoxycarbonylacetamides could broaden its applicability. Additionally, exploring the use of other catalysts or reaction conditions for the intramolecular Michael reaction could lead to enhanced diastereoselectivity and enantioselectivity [, ]. Further research could also focus on utilizing these synthetic strategies to develop analogues of this compound and study their structure-activity relationships for potential applications in medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)


